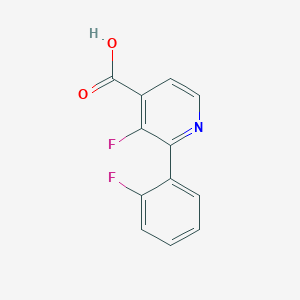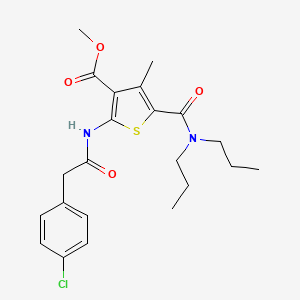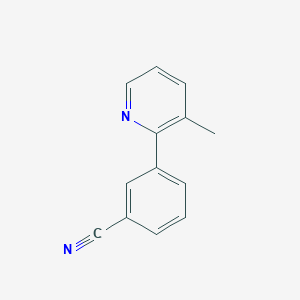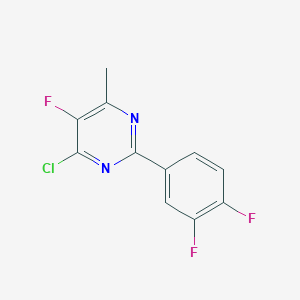
Antimony chloride fluoride (SbClF4)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antimony chloride fluoride (SbClF4) is an inorganic compound that combines antimony, chlorine, and fluorine. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is of particular interest due to its reactivity and the ability to form complex structures.
Preparation Methods
Synthetic Routes and Reaction Conditions: Antimony chloride fluoride can be synthesized through various methods. One common approach involves the reaction of antimony pentachloride (SbCl5) with antimony pentafluoride (SbF5) under controlled conditions. The reaction typically occurs at elevated temperatures and requires careful handling due to the reactivity of the reagents involved.
Industrial Production Methods: In industrial settings, the production of antimony chloride fluoride may involve large-scale reactions using similar reagents. The process requires precise control of temperature, pressure, and reaction time to ensure the desired product’s purity and yield. Safety measures are crucial due to the hazardous nature of the chemicals used.
Chemical Reactions Analysis
Types of Reactions: Antimony chloride fluoride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of both chlorine and fluorine atoms.
Common Reagents and Conditions:
Oxidation: Involves the use of strong oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Often involves halogen exchange reactions with reagents like chlorine gas (Cl2) or fluorine gas (F2).
Major Products Formed: The reactions of antimony chloride fluoride can lead to the formation of various products, including antimony trichloride (SbCl3), antimony trifluoride (SbF3), and other complex halides depending on the reaction conditions and reagents used .
Scientific Research Applications
Antimony chloride fluoride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis. It plays a role in halogenation reactions and the formation of complex fluorinated compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.
Industry: Utilized in the production of specialty chemicals, flame retardants, and materials with unique properties
Mechanism of Action
The mechanism by which antimony chloride fluoride exerts its effects involves interactions with molecular targets and pathways. The compound can act as a Lewis acid, facilitating various chemical transformations. Its reactivity with nucleophiles and electrophiles makes it a versatile reagent in synthetic chemistry. The exact molecular targets and pathways depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Antimony trifluoride (SbF3): Known for its use in fluorination reactions and as a catalyst in organic synthesis.
Antimony pentafluoride (SbF5): A strong Lewis acid used in superacid chemistry.
Antimony trichloride (SbCl3): Commonly used in the production of other antimony compounds and as a reagent in organic synthesis .
Uniqueness: Antimony chloride fluoride stands out due to its combination of chlorine and fluorine atoms, which imparts unique reactivity and properties. This dual halogenation allows for diverse chemical transformations and applications that are not possible with other antimony halides alone.
Properties
CAS No. |
15588-48-4 |
|---|---|
Molecular Formula |
ClF4Sb |
Molecular Weight |
233.21 g/mol |
IUPAC Name |
chloro(tetrafluoro)-λ5-stibane |
InChI |
InChI=1S/ClH.4FH.Sb/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
KHQOINBDOYWDPE-UHFFFAOYSA-I |
Canonical SMILES |
F[Sb](F)(F)(F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


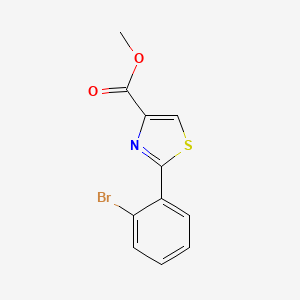
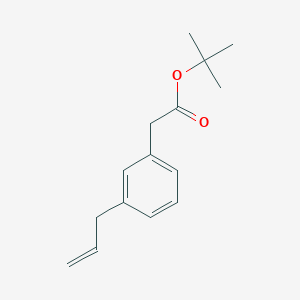

![Methyl 5-[(3-chlorophenyl)carbamoyl]-2-[(2-ethoxy-2-oxoacetyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B12070773.png)



![6,7-Dibromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[(phenylthio)methyl]-1H-Indole-3-carboxylic Acid Ethyl Ester](/img/structure/B12070809.png)

